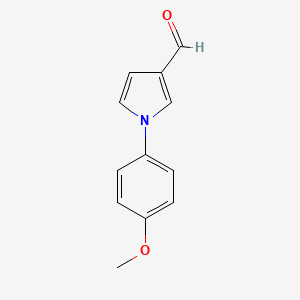

1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde

Description

1-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted with a 4-methoxyphenyl group at the 1-position and a formyl (-CHO) group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. For instance, crystallographic studies on related pyrrole-carbaldehyde derivatives (e.g., orthorhombic crystal packing in 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde) suggest that substituents significantly influence molecular geometry and intermolecular interactions .

Properties

IUPAC Name |

1-(4-methoxyphenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHOBNHCLJNXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441721 | |

| Record name | 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88075-92-7 | |

| Record name | 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 1-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(4-Methoxyphenyl)-1H-pyrrole-3-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Pyrrole vs. Pyrazole Derivatives

The substitution of the pyrrole ring with a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) alters electronic properties and biological activity. For example:

- 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) : Exhibits a C=O IR stretch at 1629.76 cm⁻¹ and a formyl proton resonance at δ 9.7 ppm in ¹H NMR. Its antioxidant activity is attributed to electron-donating methoxy groups enhancing radical scavenging .

Table 1: Spectral and Structural Comparison

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups :

- Nitro groups (e.g., in 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, 4b ) lower electron density, shifting IR C=O stretches to higher frequencies (1640 cm⁻¹) compared to methoxy-substituted analogs (1629.76 cm⁻¹) .

- Methoxy groups enhance solubility and stabilize radical intermediates, as seen in the antioxidant activity of 4c .

Biological Activity

1-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a pyrrole ring substituted with a methoxyphenyl group and an aldehyde functional group, has garnered attention for its biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molar mass of approximately 189.21 g/mol. Its structure includes:

- Pyrrole Ring : A five-membered nitrogen-containing heterocycle.

- Methoxyphenyl Group : Enhances lipophilicity and biological activity.

- Aldehyde Group : Contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with this compound:

Antibacterial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antibacterial properties. For instance, pyrrole-ligated compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain pyrrole derivatives possess minimum inhibitory concentration (MIC) values as low as 2 µg/mL against resistant strains such as Acinetobacter baumannii .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | < 2 | Acinetobacter baumannii |

| Pyrrole benzamide derivatives | 3.12 - 12.5 | Staphylococcus aureus, Escherichia coli |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies show that pyrrole derivatives can inhibit the proliferation of cancer cell lines. For example, modifications in the substituents on the pyrrole ring have been linked to enhanced antiproliferative activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The aldehyde group can form Schiff bases with amino groups in proteins, potentially inhibiting enzyme activity.

- Receptor Modulation : The compound may act on various receptors involved in inflammatory pathways or cancer progression.

Case Studies

Several case studies illustrate the potential of this compound in therapeutic applications:

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various pyrrole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant activity, particularly when branched alkyl groups were present .

- Anticancer Screening : In vitro assays demonstrated that certain pyrrole derivatives could reduce cell viability in cancer cell lines, with IC values indicating potent activity. The introduction of methoxy groups at strategic positions on the phenyl ring enhanced these effects .

Q & A

Synthesis and Optimization

Basic: What laboratory methods are commonly employed to synthesize 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde? The compound is synthesized via one-pot multicomponent reactions involving in situ-generated aldimines and succinaldehyde, which facilitates regioselective pyrrole formation . Alternative routes include the Vilsmeier–Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation under controlled conditions .

Advanced: How can reaction conditions be optimized to minimize side-product formation during synthesis? Optimization involves adjusting stoichiometric ratios (e.g., aldehyde/amine), temperature gradients, and catalytic systems. Reaction progress is monitored via TLC/HPLC , and side products are characterized using LC-MS to identify competing pathways (e.g., over-oxidation or dimerization) .

Crystallographic Characterization

Basic: What crystallographic techniques are used to resolve the structure of this compound? Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ (unit cell parameters: a = 8.0230(6) Å, b = 10.5211(8) Å, c = 18.4479(16) Å), with refinement performed using SHELXL to achieve R-factors < 5% .

Advanced: How are anisotropic displacement parameters and crystallographic disorders addressed during refinement? SHELXL employs restraints (e.g., SIMU, DELU) to model anisotropic displacement for non-H atoms. For disorders, partial occupancy models and TWIN/BASF commands are used to account for twinning or split positions .

Spectroscopic and Analytical Characterization

Basic: What spectroscopic methods confirm the identity of this compound?

- NMR : H/C spectra confirm substituent positions (e.g., aldehyde proton at δ ~9.8 ppm, methoxy group at δ ~3.8 ppm).

- IR : Stretching bands at ~1680 cm (C=O) and ~1250 cm (C-O of methoxy).

- Mass Spectrometry : Molecular ion peak ([M+H]) aligns with the calculated molecular weight .

Advanced: How are overlapping NMR signals resolved for structural confirmation? 2D NMR techniques (e.g., COSY , HSQC , and NOESY ) differentiate overlapping protons. For ambiguous cases, XRD data provides definitive proof of regiochemistry and substituent orientation .

Biological Activity Evaluation

Basic: What bioassays are used to evaluate the biological potential of this compound? Pyrazole/pyrrole derivatives are screened for antimicrobial , antiviral , and antitumor activity using:

- MIC assays (bacterial/fungal strains).

- MTT assays (cytotoxicity against cancer cell lines).

- Enzyme inhibition studies (e.g., HIV protease or flavivirus NS5 polymerase) .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound? Systematic substituent variation (e.g., methoxy → nitro, halogen) is coupled with docking simulations (AutoDock, Schrödinger) to predict binding affinities. Activity trends are validated via molecular dynamics (MD) simulations to assess conformational stability .

Stability and Handling

Basic: What protocols ensure the compound’s stability during storage? Store under inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation. Use amber glass vials to avoid photodegradation. Purity is verified via HPLC before use in sensitive reactions .

Advanced: How does solvent choice impact the compound’s stability in solution? Polar aprotic solvents (e.g., DMSO, DMF) stabilize the aldehyde group by reducing hydration. Avoid protic solvents (e.g., MeOH, H₂O), which promote hydrate formation. Stability is monitored via UV-Vis spectroscopy (λ ~280 nm for aldehyde) .

Computational Modeling

Basic: What computational tools predict the electronic properties of this compound? Density Functional Theory (DFT) calculations (Gaussian, ORCA) model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict reactivity sites .

Advanced: How are molecular dynamics (MD) simulations applied to study its interaction with biological targets? Explicit-solvent MD simulations (GROMACS, AMBER) analyze binding modes over 100+ ns trajectories. Free-energy perturbations (e.g., MM-PBSA ) quantify binding affinities for lead optimization .

Data Contradictions and Reproducibility

Advanced: How are contradictory crystallographic or spectroscopic data resolved? For XRD, twinning tests and R-factor analysis identify data quality issues. For NMR, variable-temperature (VT) experiments or deuterium exchange clarify dynamic effects. Reproducibility requires strict adherence to CCDC deposition standards (e.g., CIF validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.